4-(1-(叔丁氧羰基)吡咯烷-2-基)苯甲酸

描述

Molecular Structure Analysis

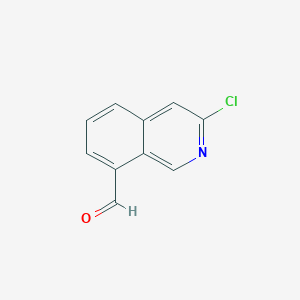

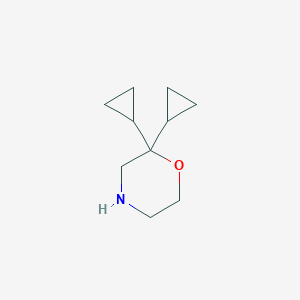

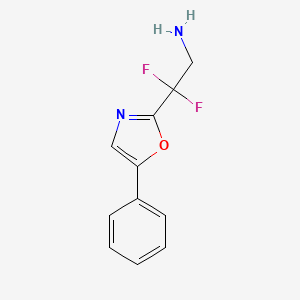

The molecular formula of this compound is C16H21NO4, and its molecular weight is 291.34 g/mol . The structure contains a pyrrolidine ring, a benzoic acid group, and a tert-butoxycarbonyl group .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is acidic and can participate in acid-base reactions. The carbonyl group in the Boc group can be involved in reactions with nucleophiles. The pyrrolidine ring can potentially undergo reactions at the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .

科学研究应用

交叉偶联反应中的应用

该化合物可用于金属催化的交叉偶联反应,例如铃木-宫浦偶联和根岸偶联 。这些反应广泛应用于有机化学,用于合成各种类型的化合物。

叔丁氧羰基衍生物的制备

该化合物可用于使用双叔丁基碳酸酯制备氨基酸的叔丁氧羰基衍生物 。该过程在生物化学和药物化学领域很重要。

动力学研究

相关化合物 1-(叔丁氧羰基)-2-吡咯烷酮的气相消除反应动力学已在静态体系中研究 。这可以提供有关化合物反应性和稳定性的宝贵信息。

传感应用

与该化合物相关的硼酸越来越多地应用于各种研究领域,包括其在各种传感应用中的效用 。它们可以与二醇和强路易斯碱(例如氟化物或氰化物阴离子)相互作用,从而导致其在传感应用中的应用。

治疗剂和分离技术

从治疗剂到分离技术的硼酸已在多篇论文中介绍 。 硼酸与二醇的关键相互作用使其能够应用于各种领域,包括生物标记、蛋白质操作和修饰、分离以及治疗剂的开发 .

生化工具

作用机制

The mechanism of action of 4-tBu-PBA is not fully understood, however it is believed to act as a catalyst in the formation of organic molecules. It is also thought to act as a proton donor in the formation of peptides and other organic molecules. Additionally, 4-tBu-PBA can act as a nucleophile, which can react with electrophiles to form a variety of products.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-tBu-PBA are not well understood. However, it is known that it is not toxic and does not have any adverse effects on the human body. Additionally, it is known to be a weak acid, which means that it is not likely to cause any irritation or adverse reactions.

实验室实验的优点和局限性

The advantages of using 4-tBu-PBA in laboratory experiments include its low cost, easy availability, and its ability to form a variety of derivatives. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-tBu-PBA is its limited solubility in water, which can make it difficult to use in certain experiments.

未来方向

The future directions for 4-tBu-PBA are numerous. As mentioned above, it can be used as a building block for the synthesis of a variety of compounds, including peptides, amino acids, and other organic molecules. Additionally, it can be used in the synthesis of fluorescent dyes and labels, which can be used in imaging and detection technologies. Additionally, it can be used in the synthesis of pharmaceuticals, pesticides, and other natural products. Finally, it can be used as a proton donor in the formation of peptides and other organic molecules.

安全和危害

属性

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCFZBVANBKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662872 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863769-40-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)